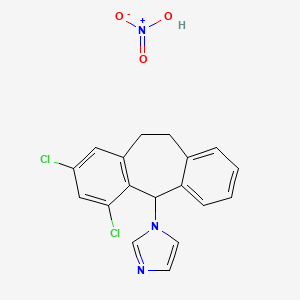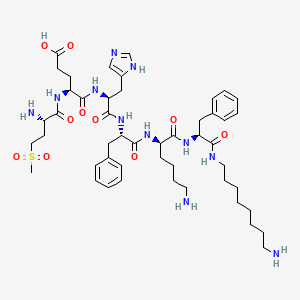
依地伏沙汀
描述
依地沃西汀是一种选择性去甲肾上腺素再摄取抑制剂。它由礼来公司开发,用于治疗注意力缺陷多动障碍 (ADHD) 和重度抑郁症。尽管它具有潜力,但在 2012 年 III 期临床试验后,该化合物并未获得治疗重度抑郁症的批准 .
科学研究应用
化学: 它作为研究选择性去甲肾上腺素再摄取抑制剂的模型化合物。
生物学: 它用于研究中了解去甲肾上腺素在中枢神经系统中的作用。
医学: 它已被研究用于治疗 ADHD 和重度抑郁症。
作用机制
依地沃西汀通过选择性抑制去甲肾上腺素的再摄取发挥作用。这会增加突触间隙中去甲肾上腺素的浓度,从而增强神经传递。依地沃西汀的分子靶点包括去甲肾上腺素转运蛋白,它负责将去甲肾上腺素再摄取到突触前神经元中 .
生化分析
Biochemical Properties
Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .
Cellular Effects
The primary cellular effect of Edivoxetine is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, Edivoxetine increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .
Molecular Mechanism
The molecular mechanism of Edivoxetine involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .
Dosage Effects in Animal Models
Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .
Metabolic Pathways
It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .
Subcellular Localization
Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .
准备方法
依地沃西汀的合成涉及多个步骤。其合成中的一个关键中间体是通过高效重氮化过程制备的。该过程涉及使用高效液相色谱 (HPLC) 来确保中间体的纯度 . 依地沃西汀的工业生产方法没有被广泛记录,但合成路线通常涉及吗啉环的形成和氟甲氧基苯基的连接 .
化学反应分析
依地沃西汀会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂,如氢氧根离子。
相似化合物的比较
依地沃西汀类似于其他选择性去甲肾上腺素再摄取抑制剂,例如:
阿托莫西汀: 用于治疗 ADHD。
瑞波西汀: 用于治疗重度抑郁症。
维洛扎嗪: 用于治疗 ADHD。
依地沃西汀的独特之处在于其特定的化学结构,包括一个氟甲氧基苯基和一个吗啉环。这种独特的结构有助于它选择性抑制去甲肾上腺素的再摄取 .
属性
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152464 | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194508-25-2 | |
| Record name | Edivoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edivoxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edivoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDIVOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)
![[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1671025.png)







![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)


![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)

